molecular formula C7H10N2O2 B070983 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one CAS No. 174840-84-7

1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one

Cat. No.: B070983
CAS No.: 174840-84-7
M. Wt: 154.17 g/mol
InChI Key: KURAGFOHHFGBJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of an acetyl group at position 1 and methyl groups at positions 4 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one can be synthesized through several methods. One common approach involves the cyclization of N-acetylglycine with acetone in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale batch reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2,4,5-trione derivatives, while reduction can produce 1-acetyl-4,5-dimethyl-1H-imidazol-2(3H)-ol.

Scientific Research Applications

1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one can be compared with other imidazole derivatives, such as:

    1-Methylimidazole: Lacks the acetyl group, leading to different chemical properties and reactivity.

    4,5-Dimethylimidazole: Lacks the acetyl group at position 1, affecting its biological activity.

    1-Acetylimidazole: Lacks the methyl groups at positions 4 and 5, resulting in different chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-acetyl-4,5-dimethyl-1H-imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-4-5(2)9(6(3)10)7(11)8-4/h1-3H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURAGFOHHFGBJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=O)N1)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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